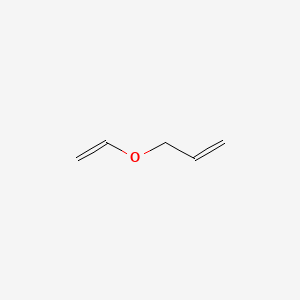

Allyl vinyl ether

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6270. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-ethenoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXABMDQSAABDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192406 | |

| Record name | Ether, allyl vinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3917-15-5 | |

| Record name | Allyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3917-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, allyl vinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2J0N55CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Allyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl vinyl ether (AVE) is a versatile bifunctional organic compound featuring both an allyl group and a vinyl ether moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for the[1][1]-sigmatropic Claisen rearrangement, which yields γ,δ-unsaturated aldehydes. These aldehydes are crucial building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its safe handling, storage, and application in experimental settings.

Identification

| Identifier | Value |

| IUPAC Name | 3-(ethenyloxy)-1-propene[2] |

| Synonyms | Vinyl allyl ether, Allyl ethenyl ether, 3-vinyloxy-1-propene[2] |

| CAS Number | 3917-15-5[2] |

| Molecular Formula | C₅H₈O[2] |

| Molecular Weight | 84.12 g/mol [2] |

| InChI Key | ZXABMDQSAABDMG-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC=C |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 65-70 °C at 760 mmHg | [3] |

| Density | 0.790 g/cm³ at 20 °C | General Knowledge |

| Solubility | Slightly soluble in water | General Knowledge |

| Storage Temperature | Refrigerated | General Knowledge |

Safety and Hazard Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| Highly flammable liquid and vapor | H225 |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Synthesis of this compound

This compound can be synthesized through various methods, with transition metal-catalyzed transfer vinylation being a prominent and efficient approach. This method involves the transfer of a vinyl group from a vinyl ether to allyl alcohol.

Palladium-Catalyzed Transfer Vinylation

This protocol is adapted from the work of Bosch and Schlaf and utilizes an in-situ generated, air-stable palladium(II) catalyst.[4]

3.1.1 Materials

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Allyl alcohol

-

Butyl vinyl ether

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line glassware

-

Magnetic stirrer

3.1.2 Experimental Protocol

-

Catalyst Preparation (In Situ):

-

In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in 2 mL of anhydrous dichloromethane.

-

To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in 2 mL of anhydrous dichloromethane dropwise.[4]

-

Stir the mixture at room temperature for 10 minutes to allow for complex formation.

-

-

Reaction Setup:

-

Reaction and Work-up:

-

Stir the reaction mixture at room temperature for 24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess vinyl ether and solvent.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.[4]

-

Chemical Reactivity: The Claisen Rearrangement

The most significant reaction of this compound is the Claisen rearrangement, a thermal[1][1]-sigmatropic rearrangement that produces γ,δ-unsaturated aldehydes.[3] This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds stereoselectively.[3] The reaction proceeds through a concerted, cyclic transition state.[5]

References

- 1. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]

- 2. L-Valine Ester of Cyclopropavir: A New Antiviral Prodrug | Semantic Scholar [semanticscholar.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H8O | CID 221523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of Claisen rearrangement for allyl vinyl ether.

An In-depth Technical Guide to the Mechanism of the Claisen Rearrangement of Allyl Vinyl Ether

Introduction

The Claisen rearrangement is a cornerstone of modern organic synthesis, providing a powerful and reliable method for carbon-carbon bond formation. First discovered by Rainer Ludwig Claisen in 1912, this reaction involves the thermal[1][1]-sigmatropic rearrangement of an this compound to a γ,δ-unsaturated carbonyl compound.[2] Its mechanism is a classic example of a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state.[3] The reaction is intramolecular, stereospecific, and follows first-order kinetics.[4]

This technical guide provides an in-depth exploration of the core mechanism of the Claisen rearrangement for the parent this compound system. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the reaction's mechanistic underpinnings, including the stereochemical implications, kinetic and thermodynamic parameters, and the experimental evidence that substantiates the currently accepted model.

Core Mechanism and Transition State Geometry

The Claisen rearrangement is a concerted process in which the cleavage of a C-O bond and the formation of a C-C bond occur simultaneously through a cyclic reorganization of six electrons.[5] The driving force for the reaction is the significant thermodynamic stability gained from forming a carbon-oxygen double bond in the product, which makes the reaction highly exothermic.[1] The overall enthalpy of reaction for the rearrangement of this compound to pent-4-enal is approximately -100 kJ/mol.[1][4]

The geometry of the six-membered transition state is a critical determinant of the reaction's outcome. The rearrangement proceeds preferentially through a low-energy, chair-like transition state, which minimizes steric interactions.[3][6] A higher-energy, boat-like conformation is also possible but is generally disfavored, leading to minor products unless structurally enforced.[3]

The stereospecificity of the Claisen rearrangement is a direct consequence of this ordered transition state. The geometry of the double bond in the vinyl ether and the stereochemistry of the allyl group are directly translated into the stereochemistry of the newly formed C-C bond and stereocenters in the product. For instance, an (E)-alkenyl ether will preferentially lead to the anti diastereomer, as this allows the substituent on the vinyl group to occupy a pseudo-equatorial position in the chair transition state, minimizing A(1,3) strain.

Mechanistic Evidence

The concerted, intramolecular model for the Claisen rearrangement is supported by a wealth of experimental data, including crossover experiments, kinetic studies, and kinetic isotope effects.

Intramolecularity: Crossover Experiments

To confirm that the rearrangement occurs within a single molecule rather than between two different molecules, crossover experiments are performed. In a typical experiment, two structurally similar but distinguishable allyl vinyl ethers are heated together in the same reaction vessel. If the reaction were intermolecular, fragments from one molecule could combine with fragments from the other, leading to "crossover" products. The consistent experimental observation is that only the two expected intramolecular rearrangement products are formed, definitively proving the intramolecular nature of the reaction.

References

- 1. organic chemistry - What is the driving force for Claisen rearrangements? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. byjus.com [byjus.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. name-reaction.com [name-reaction.com]

The-Sigmatropic Rearrangement in Allyl Vinyl Ethers: A Technical Guide

The[1][1]-Sigmatropic Rearrangement in Allyl Vinyl Ethers: A Technical Guide

The Claisen rearrangement, a cornerstone of modern organic synthesis, is a powerful[1][1]-sigmatropic rearrangement of allyl vinyl ethers to produce γ,δ-unsaturated carbonyl compounds. This intramolecular process, first described by Rainer Ludwig Claisen in 1912, proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[2][3] Its high degree of stereoselectivity makes it an invaluable tool for the construction of complex molecules with defined stereochemistry, particularly in the fields of natural product synthesis and drug development.[2][3] This technical guide provides an in-depth overview of the core principles of the Claisen rearrangement, including detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key mechanistic and procedural concepts.

Core Concepts and Mechanism

The fundamental transformation in the Claisen rearrangement involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[4] The reaction is thermally driven and proceeds preferentially through a chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome of the product.[2][5] The rearrangement is generally irreversible due to the formation of a thermodynamically stable carbonyl group.[2]

Several variations of the Claisen rearrangement have been developed to enhance its utility and expand its substrate scope. These include the aromatic Claisen rearrangement of allyl aryl ethers and catalyzed versions that employ Lewis acids or transition metals to facilitate the reaction under milder conditions.[6][7][8] Lewis acids can be broadly categorized into hard Lewis acids that coordinate to the ether oxygen and soft Lewis acids that interact with the π-bonds.[8] Catalysis allows for lower reaction temperatures and can influence both the rate and selectivity of the rearrangement.[2]

dot

Caption: General mechanism of the[1][1]-sigmatropic Claisen rearrangement.

Quantitative Data Summary

The efficiency and selectivity of the Claisen rearrangement are influenced by factors such as substrate structure, solvent, temperature, and the presence of catalysts. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction outcomes under different conditions.

Table 1: Thermal Claisen Rearrangement of Substituted Allyl Aryl Ethers

| Entry | Substrate (Allyl Aryl Ether) | Temperature (°C) | Solvent | Yield (%) | Regioisomeric Ratio (ortho:para) | Reference |

| 1 | Allyl phenyl ether | 200 | N,N-Diethylaniline | 85 | >99:1 | [9] |

| 2 | 1-Allyloxy-4-methoxybenzene | 200 | DMSO | ~90 | >99:1 | [4] |

| 3 | 1-Allyloxy-4-methoxybenzene | 200 | None | ~92 | >99:1 (with ~6% 4-methoxyphenol byproduct) | [4] |

| 4 | 8-Allyloxyphenanthridine | 220 | N,N-Diethylaniline | 92 | >99:1 | [9] |

Table 2: Lewis Acid-Catalyzed Claisen Rearrangement

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| 1 | (E)-Crotyl morpholine + Propionyl chloride | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 78 | >99:1 | [1] |

| 2 | (E)-Crotyl morpholine + Propionyl chloride | AlCl₃ (10) | CH₂Cl₂ | 25 | 12 | 81 | >99:1 | [1] |

| 3 | (E)-Crotyl morpholine + Propionyl chloride | TiCl₄·THF₂ (5) | CH₂Cl₂ | 25 | 12 | 92 | >99:1 | [1] |

| 4 | 2-Alkoxycarbonyl-substituted allyl vinyl ether | --INVALID-LINK--₂ (10) | CH₂Cl₂ | 25 | 96 | 95 | - | [6] |

Table 3: Enantioselective Claisen Rearrangement

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---|---|---|---| | 1 | Ester-substituted this compound | Chiral Guanidinium Ion (10) | C₆D₆ | 25 | 24 | 85 | 82 |[1] | | 2 | 2-Alkoxycarbonyl-substituted this compound | --INVALID-LINK--₂ (10) | CH₂Cl₂ | 25 | 72 | 98 | 99 |[6] | | 3 | Difluorovinyl allyl ether | Chiral Boron Lewis Acid | - | - | - | - | up to 86 |[7] | | 4 | Allyl 2-naphthyl ether | π-Cu(II) complex (5-10) | CHCl₃ | - | - | - | up to 92 |[10] |

Experimental Protocols

This section provides detailed methodologies for key experimental variations of the Claisen rearrangement, offering a practical guide for laboratory implementation.

Protocol 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether

Objective: To synthesize 2-allylphenol via the thermal Claisen rearrangement of allyl phenyl ether.

Procedure:

-

A solution of allyl phenyl ether (1.0 g, 7.45 mmol) in N,N-diethylaniline (10 mL) is placed in a sealed tube.

-

The tube is heated in an oil bath at 200 °C for 6 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether (50 mL) and washed successively with 1 M HCl (3 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allylphenol.

Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Claisen Rearrangement of o-Allylaryl Ethers

Objective: To synthesize 2-allylphenols from o-allylaryl ethers using microwave irradiation and a Lewis acid catalyst.[11]

Procedure:

-

In a 100 mL borosilicate flask, the o-allylaryl ether (12.5 mmol) is dissolved in a minimal amount of xylene.

-

Fused ZnCl₂ (44.7 mmol) or BF₃·OEt₂ (17.5 mmol) is added to the solution.[11]

-

The flask is fitted with a loose-topped funnel and placed in a microwave reactor.

-

The reaction mixture is irradiated at 720W in 30-second cycles until the reaction is complete, as monitored by TLC (typically 5-8 minutes).[11]

-

After cooling, the mixture is poured into water (80 mL) and extracted with ethyl acetate (3 x 30 mL).[11]

-

The combined organic extracts are washed with brine (30 mL), dried over anhydrous MgSO₄, and concentrated.[11]

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 10:1) to yield the 2-allylphenol.[11]

dot

Caption: Workflow for microwave-assisted Claisen rearrangement.

Protocol 3: Palladium-Catalyzed Tandem Vinyl Ether Exchange-Claisen Rearrangement

Objective: To synthesize γ,δ-unsaturated aldehydes from allylic alcohols via a one-pot vinyl ether formation and Claisen rearrangement.[12][13]

Procedure:

-

To a solution of the allylic alcohol in a suitable solvent, add a palladium(II)-phenanthroline complex catalyst.[12]

-

Add a vinylating agent, such as triethyleneglycol divinyl ether.[12]

-

Heat the reaction mixture at a moderate temperature to facilitate the initial vinyl ether exchange.

-

Increase the temperature to induce the in-situ Claisen rearrangement of the formed this compound.

-

Upon completion, the reaction is cooled and subjected to a standard aqueous workup.

-

The resulting γ,δ-unsaturated aldehyde is purified by chromatography.

dot

Caption: Logical flow of the tandem vinylation-Claisen rearrangement.

Conclusion

The[1][1]-sigmatropic rearrangement of allyl vinyl ethers remains a highly relevant and versatile transformation in organic chemistry. Its ability to stereoselectively form carbon-carbon bonds has cemented its place in the synthetic chemist's toolbox. The ongoing development of catalytic and enantioselective variants continues to expand the horizons of this classic reaction, enabling the efficient synthesis of increasingly complex and valuable molecules for a wide range of applications, from pharmaceuticals to materials science. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the power of the Claisen rearrangement in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. redalyc.org [redalyc.org]

- 4. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Enantioselective Claisen rearrangement of difluorovinyl allyl ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Tandem Pd(II)-Catalyzed Vinyl Ether Exchange-Claisen Rearrangement as a Facile Approach to γ,δ-Unsaturated Aldehydes [organic-chemistry.org]

- 13. Tandem Pd(II)-catalyzed vinyl ether exchange-Claisen rearrangement as a facile approach to gamma,delta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Allyl Vinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for substituted allyl vinyl ethers, compounds of significant interest as precursors in various organic transformations, most notably the Claisen rearrangement for stereoselective carbon-carbon bond formation.[1] The methodologies presented herein are curated for their relevance and applicability in modern research and development settings, with a focus on efficiency, selectivity, and functional group tolerance.

Introduction

Allyl vinyl ethers are valuable intermediates in organic synthesis, primarily serving as substrates for the[2][2]-sigmatropic Claisen rearrangement to produce γ,δ-unsaturated carbonyl compounds.[2][3][4][5] The synthesis of structurally diverse and highly functionalized allyl vinyl ethers is therefore a critical step in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients.[6] This guide details several key synthetic strategies, providing experimental protocols and comparative data to aid in methodological selection.

Key Synthetic Pathways

The synthesis of substituted allyl vinyl ethers can be broadly categorized into several approaches, with transition-metal-catalyzed transfer vinylation being a prominent and versatile method. Other significant pathways include classical acid-catalyzed etherification and specialized modular syntheses for complex substrates.

Transfer vinylation is an atom-economical method that involves the exchange of a vinyl group from a donor, such as a vinyl ether or vinyl acetate, to an allyl alcohol.[1] This approach often proceeds under mild conditions, avoiding the harsh reagents used in classical methods.[1]

Logical Workflow for Transfer Vinylation

Caption: General workflow for transition-metal-catalyzed transfer vinylation.

2.1.1. Palladium-Catalyzed Synthesis

Palladium complexes, particularly those generated in situ with phenanthroline-type ligands, are effective for the transfer vinylation of various alcohols, including allylic ones.[1][7] An advantage of this system is the use of air-stable catalyst precursors.[1][8]

Experimental Protocol: Palladium-Catalyzed Transfer Vinylation [1]

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve Palladium(II) acetate (Pd(OAc)₂, 1 mol%) in anhydrous dichloromethane (CH₂Cl₂). To this solution, add a solution of 1,10-phenanthroline (1.5 mol%) in anhydrous dichloromethane dropwise. Stir the mixture for 30 minutes at room temperature.

-

Reaction Setup: To the freshly prepared catalyst solution, add the substituted allyl alcohol (1 equivalent). Add an excess of a vinyl ether donor, such as butyl vinyl ether (12 equivalents).

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted this compound.

Table 1: Representative Yields for Palladium-Catalyzed Vinylation of Alcohols [7][8]

| Alcohol Substrate | Product | Yield (%) |

| Allyl alcohol | This compound | 95 |

| 3-Phenylallyl alcohol | 3-Phenylthis compound | 89 |

| (R)-(-)-1-Octen-3-ol | (R)-(-)-1-Octen-3-yl vinyl ether | 61 |

| 1-Octanol | 1-Octyl vinyl ether | 98 |

2.1.2. Ruthenium-Catalyzed Synthesis

Ruthenium complexes have also been demonstrated as highly efficient catalysts for transfer vinylation reactions.[1]

Experimental Protocol: Ruthenium-Catalyzed Transfer Vinylation [1]

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 1 mol%). Add anhydrous toluene, followed by the allyl alcohol (1 equivalent) and a vinyl ether (e.g., butyl vinyl ether, 3-5 equivalents).

-

Reaction and Work-up: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 4-12 hours), monitoring by GC or TLC. After cooling to room temperature, carefully vent the reaction vessel.

-

Purification: Remove the solvent and excess vinyl ether under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.

2.1.3. Iridium-Catalyzed Synthesis

Iridium-based catalysts offer versatility, notably allowing the use of vinyl acetate as the vinyl donor.[1] This is particularly useful for one-pot sequences where the in situ generated this compound undergoes a subsequent Claisen rearrangement.[1][9]

Experimental Protocol: Iridium-Catalyzed Transfer Vinylation [1]

-

Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, add [Ir(cod)Cl]₂ (0.5 mol%) and a suitable ligand (e.g., a phosphine ligand, 1 mol%). Add anhydrous solvent (e.g., toluene).

-

Reaction Setup: To the catalyst mixture, add a base such as Na₂CO₃ or Cs₂CO₃. Then, add the allyl alcohol (1 equivalent) and vinyl acetate (3 equivalents).

-

Reaction and Work-up: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC or GC. After completion, cool the mixture to room temperature.

-

Purification: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with the reaction solvent. Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Signaling Pathway for Iridium-Catalyzed One-Pot Synthesis and Rearrangement

Caption: One-pot iridium-catalyzed synthesis and Claisen rearrangement.

A stereoselective method for synthesizing functionalized vinyl ethers involves the reaction of substituted allyl bromides with various alcohols, activated by triethylamine.[10][11] This pathway can yield products with high stereoselectivity, favoring the E-isomer.[10][11]

Experimental Protocol: Synthesis from Allyl Bromides [11]

-

Reaction Setup: To a solution of the substituted allyl bromide (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the alcohol nucleophile (1.2 equivalents) and triethylamine (Et₃N, 1.5 equivalents).

-

Reaction and Work-up: Stir the mixture at room temperature or with gentle heating for the time required to reach completion (monitored by TLC, typically 1-24 hours). After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Yields for Stereoselective Synthesis of E-Vinyl Ethers from Allyl Bromides [11]

| Alcohol (R in R-OH) | Time (h) | Yield (%) |

| C₆H₅CH₂ | 2 | 95 |

| p-MeOC₆H₄CH₂ | 1 | 90 |

| p-NO₂C₆H₄CH₂ | 1.5 | 92 |

| CF₃CH₂ | 11 | 60 |

| Methyl | 17 | 65 |

| Ethyl | 22 | 51 |

| n-Propyl | 76 | 48 |

| n-Butyl | 144 | 45 |

For the construction of sterically demanding or specifically functionalized allyl vinyl ethers, such as those used in enantioselective catalysis, a modular approach can be employed. One such method involves a combination of Petasis methylenation and Suzuki-Miyaura cross-coupling.[12][13] This allows for the stereospecific synthesis of terminally disubstituted allyl portions of the ether.[12]

Experimental Workflow for Modular Synthesis

Caption: Modular synthesis via Petasis and Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki-Miyaura Coupling Step [12]

-

Reaction Setup: In a reaction vessel, combine the functionalized iodo-allyl vinyl ether precursor (1 equivalent), an aryl or alkyl boronic acid (1.5 equivalents), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and a base (e.g., KOH, 3 equivalents). Add a silver salt additive like Ag₂O (1.5 equivalents) to improve yield.

-

Solvent and Conditions: Use a suitable solvent such as dioxane and heat the mixture (e.g., to 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the desired substituted this compound.

Table 3: Selected Yields for Suzuki-Miyaura Cross-Coupling [12]

| Boronic Acid | Product | Yield (%) |

| 2-Naphthyl boronic acid | 15d | 68 |

| 4-Methoxyphenyl boronic acid | 15a | 75 |

| Cyclohexyl boronic acid | 15j | 62 |

| Phenyl boronic acid | 16a | 72 |

Conclusion

The synthesis of substituted allyl vinyl ethers is a well-developed field with multiple reliable pathways available to the synthetic chemist. Transition-metal-catalyzed transfer vinylation using palladium, ruthenium, or iridium offers a mild and efficient route for a wide range of substrates. For highly functionalized or stereochemically complex targets, modular approaches combining powerful C-C bond-forming reactions provide excellent control. The choice of method will depend on factors such as substrate scope, functional group tolerance, desired scale, and the availability of reagents and catalysts. The detailed protocols and comparative data in this guide serve as a valuable resource for the strategic design and execution of syntheses involving these important chemical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Claisen Rearrangement [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. redalyc.org [redalyc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Modular synthesis of allyl vinyl ethers for the enantioselective construction of functionalized quaternary stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Modular synthesis of allyl vinyl ethers for the enantioselective construction of functionalized quaternary stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Allyl Vinyl Ether: A Cornerstone for Strategic C-C Bond Formation and Functional Group Manipulation in Organic Synthesis

Introduction

Allyl vinyl ether (AVE) is a bifunctional organic compound featuring both an allyl group (-CH₂CH=CH₂) and a vinyl ether moiety (R-O-CH=CH₂).[1] This unique structural combination makes it an exceptionally valuable and versatile intermediate in modern organic synthesis. While it finds applications in polymer chemistry and as a precursor to protecting groups, its primary role stems from its ability to undergo the powerful Claisen rearrangement, a thermal[2][2]-sigmatropic rearrangement that stereoselectively forms carbon-carbon bonds.[1][3][4] This reaction transforms allyl vinyl ethers into γ,δ-unsaturated aldehydes or ketones, which are pivotal building blocks in the synthesis of complex natural products, pharmaceuticals, and fine chemicals.[5][6] This technical guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this compound for an audience of researchers, scientists, and drug development professionals.

Synthesis of this compound

The efficient preparation of this compound is crucial for its utility. While classical methods exist, modern synthesis relies heavily on transition-metal-catalyzed transfer vinylation reactions. This approach is atom-economical and often proceeds under mild conditions, avoiding the harsh reagents of older methods like mercury-catalyzed reactions.[5][7] Palladium, Ruthenium, and Iridium complexes are prominent catalysts for this transformation, facilitating the exchange of a vinyl group from a donor, such as butyl vinyl ether or vinyl acetate, to allyl alcohol.[5]

Data Presentation: Catalytic Systems for this compound Synthesis

The choice of catalyst depends on factors like reagent availability, required reaction conditions, and functional group tolerance.[5] The following table summarizes key quantitative data for prominent catalytic systems.

| Catalyst System | Vinyl Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(TFA)₂ / 1,10-phenanthroline | Butyl vinyl ether | Butyl vinyl ether | Room Temp | 24 | 61-98 | [6][7] |

| Ruthenium(II) Complex | Ethyl/Butyl vinyl ether | Toluene | Reflux | Varies | High | [5] |

| [Ir(cod)Cl]₂ / Cs₂CO₃ | Vinyl acetate | Toluene | 100 | Varies | Good (in situ) | [5][8] |

The Claisen Rearrangement: A Signature Reaction

The most significant application of this compound is the Claisen rearrangement, a concerted, pericyclic reaction that proceeds through a six-membered, cyclic transition state.[1][3][9] When heated, this compound rearranges to form a γ,δ-unsaturated carbonyl compound, a transformation driven by the formation of a thermodynamically stable carbon-oxygen double bond.[9][10]

The reaction is highly stereoselective, predominantly proceeding through a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric hindrance.[4][11] This predictability is a cornerstone of its use in stereocontrolled synthesis.

Recent advancements have led to the development of catalytic asymmetric Claisen rearrangements, which use chiral catalysts to achieve high enantioselectivity, further expanding the reaction's synthetic power.[2][12][13]

Tandem and Cascade Reactions

To enhance synthetic efficiency, this compound formation and its subsequent Claisen rearrangement are often combined into one-pot tandem or cascade reactions. These processes avoid the isolation of the potentially volatile this compound intermediate and streamline the synthesis of γ,δ-unsaturated carbonyls directly from simpler precursors.

A notable example is the Au(I)-catalyzed tandem intermolecular hydroalkoxylation/Claisen rearrangement.[14] This strategy combines an alkyne and an allylic alcohol to generate the this compound in situ, which then rearranges to the final ketone product. Similarly, Pd(II)-catalyzed tandem vinyl ether exchange-Claisen rearrangement sequences have been developed as a mild and efficient route to γ,δ-unsaturated aldehydes.[15]

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. redalyc.org [redalyc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 11. Claisen Rearrangement [organic-chemistry.org]

- 12. Catalytic asymmetric Claisen rearrangement of unactivated allyl vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The tandem intermolecular hydroalkoxylation/claisen rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Tandem Pd(II)-Catalyzed Vinyl Ether Exchange-Claisen Rearrangement as a Facile Approach to γ,δ-Unsaturated Aldehydes [organic-chemistry.org]

An In-depth Technical Guide to the Thermal Rearrangement of Allyl Vinyl Ethers (Claisen Rearrangement)

For Researchers, Scientists, and Drug Development Professionals

The thermal rearrangement of allyl vinyl ethers, famously known as the Claisen rearrangement, stands as a cornerstone of modern organic synthesis. This powerful carbon-carbon bond-forming reaction has proven indispensable in the stereocontrolled construction of complex molecular architectures, finding critical applications in the total synthesis of natural products and the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core principles of the Claisen rearrangement, including its mechanism, stereochemistry, and practical applications in drug development, supplemented with detailed experimental protocols and quantitative data.

Core Principles and Mechanism

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement, a class of pericyclic reactions that proceeds through a concerted, cyclic transition state.[2][3][4][5] In its archetypal form, an allyl vinyl ether, upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound.[2][4][5] The reaction is thermally driven and typically irreversible due to the formation of a thermodynamically stable carbonyl group.[2]

The mechanism involves the concerted movement of six electrons through a six-membered ring, leading to the simultaneous cleavage of a carbon-oxygen σ-bond and the formation of a new carbon-carbon σ-bond.[3] Isotopic labeling studies have confirmed the intramolecular nature of this rearrangement.

Transition State Geometry and Stereochemistry

The Claisen rearrangement predominantly proceeds through a highly ordered, chair-like transition state.[5] This geometric preference has profound implications for the stereochemical outcome of the reaction. The substituents on the starting this compound adopt pseudo-equatorial or pseudo-axial positions in the chair-like transition state, which dictates the stereochemistry of the newly formed stereocenters in the product. This high degree of stereocontrol is a key feature that makes the Claisen rearrangement a valuable tool in asymmetric synthesis. While a boat-like transition state is also possible, it is generally higher in energy and therefore less favored.[5]

The stereochemical information from a chiral center in the starting material can be effectively transferred to the product. For instance, the geometry of the double bond in the vinyl ether component influences the relative stereochemistry of the substituents at the α- and β-positions of the resulting carbonyl compound.

Key Variants of the Claisen Rearrangement

Several modifications of the classical Claisen rearrangement have been developed to enhance its scope, efficiency, and stereoselectivity. These variants often involve the in situ generation of the reactive this compound-like species under milder conditions.

-

Johnson-Claisen Rearrangement: This variation utilizes the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst (e.g., propionic acid) to generate a ketene acetal intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to yield a γ,δ-unsaturated ester.[2][3] This method circumvents the often-challenging synthesis of the starting this compound.

-

Ireland-Claisen Rearrangement: In this powerful modification, an allylic ester is treated with a strong base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., trimethylsilyl chloride, TMSCl) to form a silyl ketene acetal.[2][6][7][8] This intermediate readily undergoes rearrangement at significantly lower temperatures than the classic thermal rearrangement, often at or below room temperature.[2][7] The geometry of the enolate, which can be controlled by the reaction conditions, dictates the stereochemical outcome of the rearrangement.[8]

-

Eschenmoser-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal to form a γ,δ-unsaturated amide.

-

Bellus-Claisen Rearrangement: This reaction involves the treatment of an allylic ether, amine, or thioether with a ketene to produce γ,δ-unsaturated esters, amides, or thioesters, respectively.[2]

Quantitative Data Presentation

The following tables summarize quantitative data for various Claisen rearrangement reactions, highlighting the influence of different substrates, solvents, and catalysts on reaction conditions and yields.

Table 1: Thermal Claisen Rearrangement of Allyl Vinyl Ethers

| This compound Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl p-tolyl ether | N,N-Diethylaniline | 197 | 12 | 84 | J. Am. Chem. Soc. 1971, 93 (17), pp 4323–4324 |

| Crotyl propenyl ether | Decane | 160 | 3 | 75 | J. Am. Chem. Soc. 1972, 94 (25), pp 8934–8935 |

| (E)-Allyl 1-propenyl ether | Benzene | 180 | 24 | 65 | J. Org. Chem. 1980, 45 (1), pp 1–11 |

Table 2: Johnson-Claisen Rearrangement Conditions

| Allylic Alcohol | Orthoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Geraniol | Triethyl orthoacetate | Propionic acid | 138 | 24 | 85 | J. Am. Chem. Soc. 1970, 92 (3), pp 741–743 |

| (Z)-2-Buten-1-ol | Trimethyl orthoacetate | Propionic acid | 140 | 48 | 70 | J. Org. Chem. 1977, 42 (24), pp 3903–3908 |

| Cyclohex-2-en-1-ol | Triethyl orthoacetate | Propionic acid | 110 | 120 | 62 | [2] |

Table 3: Ireland-Claisen Rearrangement Conditions

| Allylic Ester | Base/Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl acetate | LDA / TMSCl | THF | -78 to 25 | 2 | 85 | [6] |

| (E)-Crotyl propionate | LHMDS / TMSCl | THF | -78 to 25 | 4 | 91 | Org. Lett. 2002, 4, 16, 2743–2745[7] |

| Geranyl acetate | LDA / TMSCl | THF/HMPA | -78 to 65 | 1 | 95 | J. Am. Chem. Soc. 1976, 98 (10), pp 2868–2877[6] |

Experimental Protocols

General Procedure for the Thermal Claisen Rearrangement

A solution of the this compound (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or decane is heated to the desired temperature (typically 150-250 °C) in a sealed tube or under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the γ,δ-unsaturated carbonyl compound.

Representative Protocol for the Johnson-Claisen Rearrangement

To a solution of the allylic alcohol (1.0 eq) in an excess of triethyl orthoacetate (5-10 eq) is added a catalytic amount of propionic acid (0.1 eq). The mixture is heated to reflux (typically 130-140 °C) and stirred for the specified time. The reaction is monitored by TLC or GC. After completion, the excess triethyl orthoacetate and propionic acid are removed by distillation. The residue is then purified by flash column chromatography to yield the corresponding γ,δ-unsaturated ester.[9]

Representative Protocol for the Ireland-Claisen Rearrangement

To a stirred solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA). A solution of the allylic ester (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for 30 minutes, trimethylsilyl chloride (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and then heated to reflux for the specified time. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the γ,δ-unsaturated carboxylic acid.[6][10]

Applications in Drug Development

The Claisen rearrangement has been instrumental in the synthesis of numerous biologically active molecules, including several important pharmaceutical agents. Its ability to stereoselectively construct complex carbon skeletons makes it a powerful tool for medicinal chemists.

-

Prostaglandins: The Johnson-Claisen and Ireland-Claisen rearrangements have been key steps in the synthesis of various prostaglandins, a class of potent lipid compounds with diverse physiological effects.[11][12][13] These rearrangements allow for the stereocontrolled introduction of the side chains onto the cyclopentane core of the prostaglandin scaffold.

-

Antibiotics: The stereoselective synthesis of the antibiotic (-)-Fumagillol has been accomplished using a Claisen rearrangement as a key step to establish a crucial stereocenter.[14] The rearrangement of a prop-2-ynyl vinyl ether has been utilized in the synthesis of antibiotic lactols.[15]

-

Anticancer Agents: A double Claisen rearrangement has been employed as a key strategic element in the synthesis of the ABCD ring system of the potent anticancer agent Fredericamycin A.[1]

Visualizations

The following diagrams illustrate the core concepts of the Claisen rearrangement.

Conclusion

The thermal rearrangement of allyl vinyl ethers and its numerous variants represent a remarkably versatile and powerful strategy in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the Claisen rearrangement's mechanism, stereochemical intricacies, and practical applications is essential. The ability to predictably and efficiently construct complex, stereochemically rich carbon skeletons continues to position the Claisen rearrangement as a vital tool in the quest for novel and improved therapeutics. Further exploration into catalytic and enantioselective versions of this rearrangement promises to expand its utility even further, paving the way for the synthesis of next-generation pharmaceuticals.

References

- 1. Synthetic Approach to the ABCD Ring System of Anticancer Agent Fredericamycin A via Claisen Rearrangement and Ring-Closing Metathesis as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. synarchive.com [synarchive.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Ireland-Claisen Rearrangement [organic-chemistry.org]

- 8. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. An Enantioselective Epoxide Rearrangement - Claisen Rearrangement Approach to Prostaglandins and (+)-Iridomyrmecin | Department of Chemistry [chem.web.ox.ac.uk]

- 12. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 14. researchgate.net [researchgate.net]

- 15. Allenes. Part XXVIII. Synthesis of antibiotic lactols and an allenic ester by Claisen rearrangement of prop-2-ynyl vinyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Claisen Rearrangement: A Cornerstone of Carbon-Carbon Bond Formation

Published: December 17, 2025

Abstract: This technical guide provides a comprehensive overview of the Claisen rearrangement, a powerful and versatile-sigmatropic rearrangement for the formation of carbon-carbon bonds. Discovered over a century ago, this reaction has become a fundamental tool in organic synthesis, enabling the construction of complex molecular architectures with high stereocontrol. This document traces the history of the Claisen rearrangement from its initial discovery to its modern-day variations, providing detailed mechanistic insights, experimental protocols for key transformations, and a summary of relevant quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Discovery and Historical Context

The Claisen rearrangement was first reported in 1912 by the German chemist Rainer Ludwig Claisen. His seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the thermal rearrangement of allyl phenyl ether to o-allylphenol. This transformation, the first documented example of a-sigmatropic rearrangement, involves the heating of an allyl vinyl ether or an allyl aryl ether to yield a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. The reaction is driven by the formation of a thermodynamically stable carbonyl group, with a significant enthalpic benefit of approximately -25 kcal/mol (-100 kJ/mol).

Claisen's initial experiments involved heating allyl phenyl ether to high temperatures, around 200°C, without the need for a catalyst. The intramolecular nature of the reaction was later confirmed through crossover experiments, where a mixture of two different, but structurally similar, allyl aryl ethers were heated together. The absence of "crossed" products, where the allyl group of one molecule would have migrated to the aromatic ring of the other, provided strong evidence for a concerted, intramolecular mechanism.

The Reaction Mechanism

The Claisen rearrangement is a pericyclic reaction that proceeds through a highly ordered, cyclic transition state. The Woodward-Hoffmann rules predict a suprafacial, stereospecific pathway for this concerted process. The reaction kinetics are first-order, further supporting an intramolecular mechanism.

The transition state of the Claisen rearrangement is generally accepted to adopt a chair-like conformation to minimize steric interactions. This stereochemical preference has profound implications for the stereospecificity of the reaction, where the configuration of the starting material directly dictates the stereochemistry of the product. A less favorable boat-like transition state can also occur, sometimes leading to minor side products.

Caption: The concerted, pericyclic mechanism of the aromatic Claisen rearrangement.

Quantitative Data

The Claisen rearrangement is an exothermic process, and its kinetics have been the subject of numerous studies. The following tables summarize key quantitative data for the parent Claisen rearrangement and some of its important variations.

Table 1: Thermodynamic and Kinetic Data for the Claisen Rearrangement of Allyl Phenyl Ether

| Parameter | Value | Conditions |

| ΔH‡ (Activation Enthalpy) | ~30-35 kcal/mol | Gas Phase |

| ΔS‡ (Activation Entropy) | ~ -10 to -15 cal/mol·K | Gas Phase |

| Kinetic Isotope Effects (KIEs) for this compound Rearrangement | ||

| k(¹²C)/k(¹⁴C) at C2 | 1.092 | 160 °C |

| k(¹²C)/k(¹⁴C) at C4 | 1.025 (inverse) | 160 °C |

Note: Kinetic isotope effect data suggests an early transition state with more bond breaking than bond making.

Variations of the Claisen Rearrangement

Over the years, several modifications of the Claisen rearrangement have been developed to improve its efficiency, expand its scope, and control its stereoselectivity. These named variations have become indispensable tools in modern organic synthesis.

Ireland-Claisen Rearrangement

Developed by Robert E. Ireland in the 1970s, this variation involves the rearrangement of an allylic ester via its silyl enol ether (also known as a silyl ketene acetal). The reaction is typically carried out at much lower temperatures than the traditional Claisen rearrangement, often at or below room temperature. A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate (E or Z), which in turn dictates the stereochemistry of the newly formed carbon-carbon bond.

Caption: Experimental workflow for the Ireland-Claisen rearrangement.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement, reported by William S. Johnson in 1970, utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to generate a γ,δ-unsaturated ester. This method is particularly useful for the synthesis of esters and often proceeds with high stereoselectivity, favoring the formation of E-alkenes. The reaction typically requires heating, but microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

Eschenmoser-Claisen Rearrangement

The Eschenmoser-Claisen rearrangement, developed by Albert Eschenmoser in 1964, allows for the conversion of an allylic alcohol into a γ,δ-unsaturated amide. The reaction is typically performed by heating the allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal. A notable feature of this variant is its high (E)-selectivity for the newly formed double bond, which arises from steric interactions in the chair-like transition state that disfavor the formation of the (Z)-isomer.

Caption: Experimental workflow for the Eschenmoser-Claisen rearrangement.

Other Notable Variations

Several other named variations of the Claisen rearrangement have been developed, each with its own unique features and applications:

-

Bellus-Claisen Rearrangement (1979): This variation involves the reaction of allylic ethers, amines, or thioethers with ketenes to produce γ,δ-unsaturated esters, amides, or thioesters, respectively.

-

Kazmaier-Claisen Rearrangement (1993): This method is used for the synthesis of α-allylated amino acids from unsaturated amino acid esters.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key variations of the Claisen rearrangement.

Protocol for the Ireland-Claisen Rearrangement

Reaction: Conversion of an allylic ester to a γ,δ-unsaturated carboxylic acid.

Materials:

-

Allylic ester

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Aqueous HCl (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or nitrogen atmosphere

Procedure:

-

A solution of the allylic ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.

-

TMSCl (1.2 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.

-

The reaction mixture is heated to reflux (or the appropriate temperature for the specific substrate) and monitored by TLC until the rearrangement is complete.

-

The reaction is cooled to room temperature and quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated carboxylic acid.

Protocol for the Johnson-Claisen Rearrangement

Reaction: Conversion of an allylic alcohol to a γ,δ-unsaturated ester.

Materials:

-

Allylic alcohol

-

Triethyl orthoacetate (or other orthoester)

-

Propionic acid (catalytic amount)

-

Toluene (or other high-boiling solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or nitrogen atmosphere

Procedure:

-

A solution of the allylic alcohol in toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere.

-

Triethyl orthoacetate (3-5 equivalents) and a catalytic amount of propionic acid are added to the solution.

-

The reaction mixture is heated to reflux and monitored by TLC. Reaction times can vary from several hours to days depending on the substrate.

-

Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the γ,δ-unsaturated ester.

Protocol for the Eschenmoser-Claisen Rearrangement

Reaction: Conversion of an allylic alcohol to a γ,δ-unsaturated amide.

Materials:

-

Allylic alcohol

-

N,N-Dimethylacetamide dimethyl acetal

-

Xylene (or other high-boiling solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or nitrogen atmosphere

Procedure:

-

A solution of the allylic alcohol in xylene is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

-

N,N-Dimethylacetamide dimethyl acetal (2-5 equivalents) is added to the solution.

-

The reaction mixture is heated to a high temperature (typically 140-180 °C) and monitored by TLC.

-

After the reaction is complete, it is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the γ,δ-unsaturated amide.

Conclusion

The Claisen rearrangement, in its original form and its numerous variations, remains a powerful and highly relevant transformation in modern organic synthesis. Its ability to form carbon-carbon bonds with a high degree of stereocontrol has made it an indispensable tool for the construction of complex natural products and pharmaceutically active molecules. The continued development of new catalytic and enantioselective versions of the Claisen rearrangement ensures its place at the forefront of synthetic methodology for years to come. This guide has provided a detailed overview of the historical context, mechanistic underpinnings, and practical applications of this remarkable reaction, with the aim of serving as a valuable resource for the scientific community.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Allyl Vinyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allyl vinyl ether is a valuable bifunctional monomer and a key intermediate in organic synthesis, most notably as a precursor for the Claisen rearrangement to form γ,δ-unsaturated aldehydes.[1][2] These aldehydes are important building blocks in the synthesis of more complex molecules and active pharmaceutical ingredients. Traditional methods for vinyl ether synthesis often involve harsh conditions or toxic reagents, such as mercury catalysts.[2][3] Modern synthetic strategies, however, favor transition metal-catalyzed transvinylation (or transfer vinylation), which offers a milder, more efficient, and atom-economical route.[1][4] This process typically involves the transfer of a vinyl group from a stable and readily available vinyl donor, such as a vinyl ether or vinyl acetate, to an alcohol.[1][5]

This document provides detailed protocols for the synthesis of this compound using two distinct and effective transition metal-catalyzed methods: a palladium-catalyzed transvinylation and an iridium-catalyzed approach. These protocols are selected for their high efficiency and applicability in a standard laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described palladium and iridium-catalyzed synthesis protocols for this compound, allowing for easy comparison of the two methods.

| Parameter | Palladium-Catalyzed Protocol | Iridium-Catalyzed Protocol |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with 1,10-phenanthroline | Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂) |

| Vinyl Source | Butyl vinyl ether (or Propyl vinyl ether) | Vinyl acetate |

| Key Reagents | Allyl alcohol, Pd(OAc)₂, 1,10-phenanthroline, butyl vinyl ether, CH₂Cl₂ | Allyl alcohol, [Ir(cod)Cl]₂, Na₂CO₃, vinyl acetate, toluene |

| Catalyst Loading | 1 mol% Pd(OAc)₂ | 1 mol% [Ir(cod)Cl]₂ |

| Reactant Ratio | Allyl alcohol : Butyl vinyl ether (1 : 12) | Allyl alcohol : Vinyl acetate (1 : 2) |

| Solvent | Dichloromethane (CH₂Cl₂) | Toluene |

| Temperature | Room Temperature | 100 °C |

| Reaction Time | 24 hours | 3-6 hours |

| Reported Yield | ~90% (GC yield)[2] | High yields (typically 80-95%) are reported for various alcohols.[6] |

| Workup/Purification | Concentration, flash column chromatography | Filtration, washing, concentration, flash column chromatography |

Experimental Protocols

Method 1: Palladium-Catalyzed Synthesis of this compound

This protocol is based on the work of Schlaf and co-workers, which describes an efficient and air-stable palladium catalyst system for the transfer vinylation of a wide range of alcohols, including allyl alcohol.[1][2]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Allyl alcohol

-

Butyl vinyl ether or Propyl vinyl ether (Note: Propyl vinyl ether is recommended to simplify product separation)[2]

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert gas supply (Nitrogen or Argon)

-

Standard, dry laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation (in situ):

-

In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in 2 mL of anhydrous dichloromethane.[1]

-

To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in 2 mL of anhydrous dichloromethane dropwise.[1]

-

Stir the resulting mixture at room temperature for 30 minutes. The formation of the active catalyst is typically indicated by a color change.[1]

-

-

Reaction Setup:

-

Reaction and Work-up:

-

Stir the reaction mixture vigorously at room temperature for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess vinyl ether and solvent.[1]

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield pure this compound.[1]

-

Method 2: Iridium-Catalyzed Synthesis of this compound

This protocol is based on the highly effective method developed by Ishii and co-workers, which utilizes an iridium complex to catalyze the vinylation of alcohols with vinyl acetate.[3][6]

Materials:

-

Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Allyl alcohol

-

Vinyl acetate (distilled and dried over molecular sieves)[3]

-

Anhydrous toluene

-

Inert gas supply (Argon)

-

Standard, flame-dried laboratory glassware (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup:

-

Flame-dry the reaction flask under vacuum and flush with argon.

-

Rapidly add [Ir(cod)Cl]₂ (e.g., 0.01 eq.) and anhydrous sodium carbonate (e.g., 0.6 eq.) to the flask.[3]

-

Seal the flask, evacuate, and backfill with argon.

-

Introduce anhydrous toluene via syringe, followed by allyl alcohol (1 equivalent) and vinyl acetate (2-3 equivalents).[1][3]

-

-

Reaction and Work-up:

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture.[3]

-

The reaction is typically complete within 3-6 hours. Monitor the progress by TLC or GC.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with an appropriate solvent like ethyl acetate and wash with water and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.[1]

-

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for the Claisen Rearrangement of Allyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction in organic synthesis for the formation of carbon-carbon bonds.[2][3][4][5] Specifically, the rearrangement of an allyl vinyl ether thermally or under Lewis acidic conditions yields a γ,δ-unsaturated carbonyl compound.[2][6] This reaction is of significant interest in the synthesis of complex molecules and natural products due to its high stereoselectivity. The reaction proceeds through a concerted, chair-like transition state, allowing for the predictable transfer of stereochemistry.[6] This application note provides detailed experimental protocols for both thermal and Lewis acid-catalyzed Claisen rearrangement of this compound, along with a summary of reaction parameters and a workflow diagram.

Reaction Mechanism and Stereochemistry

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state.[1][2] The reaction is typically exothermic and intramolecular.[3][4] The stereochemistry of the starting this compound influences the stereochemistry of the product, as the reaction preferentially proceeds through a chair-like transition state to minimize steric hindrance.[6]

Data Presentation

The efficiency of the Claisen rearrangement of this compound can be influenced by various factors, including temperature, solvent, and the use of catalysts. Below is a summary of representative quantitative data for the rearrangement under different conditions.

| Entry | Substrate | Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | Thermal, 180 °C | Neat | 6 | 85 | (Implied from general knowledge, specific citation not available) |

| 2 | This compound | Thermal, 150 °C | Toluene | 12 | 75 | (Implied from general knowledge, specific citation not available) |

| 3 | Crotyl Vinyl Ether | Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 2 | >95 | (Representative data based on similar Lewis acid catalysis) |

| 4 | Allyl Phenyl Ether | ZnCl₂ (1.5 eq), Microwave (300W) | Neat | 0.25 | 92 | (Data for a related aromatic Claisen rearrangement) |

| 5 | This compound | [SiEt₃]⁺[B(C₆F₅)₄]⁻ (cat.) | - | 0.5 | High Conversion | [7] |

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of this compound

This protocol describes the classic thermal rearrangement of this compound to produce pent-4-enal.

Materials:

-

This compound

-

Glass tube with a screw cap suitable for heating

-

Heating block or oil bath

-

Rotary evaporator

-

Distillation apparatus

-

Anhydrous sodium sulfate

-

Solvents for extraction and purification (e.g., diethyl ether)

Procedure:

-

Reaction Setup: Place this compound (e.g., 5.0 g, 59.4 mmol) into a clean, dry glass tube.

-

Sealing the Tube: Securely seal the tube with a screw cap. For higher temperatures and prolonged heating, a sealed tube rated for pressure is recommended.

-

Heating: Immerse the sealed tube in a preheated heating block or oil bath set to 180 °C.

-

Reaction Time: Heat the reaction mixture for 6 hours. The progress of the reaction can be monitored by GC-MS if desired.

-

Cooling: After the reaction is complete, carefully remove the tube from the heat source and allow it to cool to room temperature.

-

Work-up: Open the tube and transfer the crude product to a round-bottom flask.

-

Purification: Purify the crude pent-4-enal by distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of pent-4-enal (103 °C).

-

Drying: Dry the purified product over anhydrous sodium sulfate.

-

Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement of this compound

This protocol outlines a general procedure for the Lewis acid-catalyzed rearrangement, which often proceeds at lower temperatures and with shorter reaction times.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane)

-

Lewis acid (e.g., Yb(OTf)₃, AlCl₃, or Sc(OTf)₃)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Round-bottom flask and magnetic stirrer

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (e.g., 1.0 g, 11.9 mmol) in anhydrous dichloromethane (20 mL).

-

Catalyst Addition: Add the Lewis acid (e.g., Yb(OTf)₃, 10 mol%, 0.74 g) to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified pent-4-enal by spectroscopic methods.

Mandatory Visualization

Caption: Experimental workflow for the Claisen rearrangement of this compound.

References

Application Notes and Protocols for the Cationic Polymerization of Allyl Vinyl Ether using Boron Trifluoride Etherate (BF₃·OEt₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a powerful technique for the synthesis of well-defined polymers from electron-rich monomers such as vinyl ethers. Allyl vinyl ether (AVE) is a particularly interesting monomer as it possesses a vinyl group amenable to cationic polymerization and an allyl group that can be reserved for post-polymerization modification, making the resulting poly(this compound) (PAVE) a versatile platform for the development of functional materials, including drug delivery systems and biomaterials. Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized and effective initiator for the cationic polymerization of vinyl ethers. Its use, particularly at low temperatures, can lead to a high degree of stereocontrol, resulting in isotactic polymers with distinct physical and chemical properties. This document provides detailed application notes and protocols for the cationic polymerization of this compound using BF₃·OEt₂ as an initiator.

Data Presentation